Cas no 807315-02-2 (O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine)

O-{3-(Trifluoromethoxy)phenylmethyl}hydroxylamine is a specialized hydroxylamine derivative featuring a trifluoromethoxy-substituted benzyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable for modifying bioactive molecules. Its hydroxylamine functionality allows for further derivatization, including the formation of oximes or nitrones. The compound is typically handled under controlled conditions due to its reactivity. Its structural features make it useful for applications requiring selective functionalization or incorporation of fluorinated motifs.
O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine structure
807315-02-2 structure
Product Name:O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine
CAS No:807315-02-2
MF:C8H8F3NO2
MW:207.149832725525
CID:6471915
PubChem ID:25137650
Update Time:2025-05-26

O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine
    • O-[[3-(trifluoromethoxy)phenyl]methyl]hydroxylamine
    • EN300-1946682
    • 807315-02-2
    • SCHEMBL1715046
    • IOJGMYHKVPZJJT-UHFFFAOYSA-N
    • O-{[3-(trifluoromethoxy)phenyl]methyl}hydroxylamine
    • Inchi: 1S/C8H8F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4H,5,12H2
    • InChI Key: IOJGMYHKVPZJJT-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(CON)=C1)(F)F

Computed Properties

  • Exact Mass: 207.05071298g/mol
  • Monoisotopic Mass: 207.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.5Ų

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Additional information on O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine

Professional Introduction to Compound with CAS No. 807315-02-2 and Product Name: O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine

The compound with CAS No. 807315-02-2 and the product name O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethoxy group in its molecular structure enhances its reactivity and stability, making it a valuable intermediate in synthesizing novel therapeutic agents.

In the realm of modern pharmaceutical research, the demand for innovative compounds with tailored properties has never been greater. The O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine molecule, with its precise arrangement of functional groups, offers a promising platform for developing new drugs targeting various diseases. The trifluoromethoxy substituent, in particular, is known for its ability to modulate electronic and steric effects, which can be leveraged to optimize drug efficacy and selectivity.

Recent studies have highlighted the role of hydroxylamine derivatives in medicinal chemistry, demonstrating their utility as bioactive molecules. The compound in question, O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine, has been investigated for its potential as a precursor in the synthesis of pharmacologically active compounds. Its molecular framework allows for facile modifications, enabling chemists to explore diverse chemical spaces and identify novel scaffolds with enhanced pharmacokinetic profiles.

The trifluoromethoxy group is a key feature of this compound, contributing to its unique chemical behavior. This moiety is widely recognized for its ability to improve metabolic stability and binding affinity, making it a preferred choice in drug design. The hydroxylamine part of the molecule further adds to its versatility, providing a site for further functionalization and derivatization. These characteristics make O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine a compelling candidate for use in the development of next-generation therapeutics.

Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing optimized derivatives. These computational approaches are essential for predicting the pharmacological properties of new molecules before they are synthesized in the laboratory.

The synthesis of O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine involves sophisticated organic reactions that highlight the expertise required in modern pharmaceutical chemistry. The process typically involves multi-step sequences that require precise control over reaction conditions to ensure high yields and purity. The use of advanced synthetic methodologies underscores the importance of innovation in developing new chemical entities.

In conclusion, the compound with CAS No. 807315-02-2 and the product name O-{3-(trifluoromethoxy)phenylmethyl}hydroxylamine represents a significant contribution to the field of pharmaceutical research. Its unique structural features and potential applications make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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